molecular formula C17H15N3O2 B278765 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

Katalognummer B278765
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: RFZJCSFBXYTFLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation, differentiation, and survival.

Wirkmechanismus

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting cell proliferation and survival. It has been shown to be highly selective for EGFR, with little or no activity against other tyrosine kinases.
Biochemical and Physiological Effects:
3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as to reduce the invasiveness and metastatic potential of cancer cells. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. However, 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been found to have limited solubility and stability, which can limit its effectiveness in certain experimental settings.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has several advantages for use in lab experiments, including its high selectivity for EGFR and its ability to inhibit the tyrosine kinase activity of EGFR. However, its limited solubility and stability can make it difficult to work with in certain experimental settings. Additionally, its potency and selectivity can make it difficult to compare with other inhibitors of EGFR.

Zukünftige Richtungen

There are several potential future directions for research on 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide. One area of interest is the development of more stable and soluble analogs of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide that can be used in a wider range of experimental settings. Another area of interest is the investigation of the potential use of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide in combination with other inhibitors of EGFR or other signaling pathways. Finally, the potential use of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.

Synthesemethoden

The synthesis of 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide involves the reaction between 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid and 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group and subsequent coupling with N-phenylpropanamide. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been extensively studied for its potential therapeutic applications, particularly in cancer research. EGFR is overexpressed in many types of cancer, and its inhibition by 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has been shown to suppress tumor growth and induce apoptosis in cancer cells. 3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, as well as in the prevention of restenosis after angioplasty.

Eigenschaften

Produktname

3-(4-oxoquinazolin-3(4H)-yl)-N-phenylpropanamide

Molekularformel

C17H15N3O2

Molekulargewicht

293.32 g/mol

IUPAC-Name

3-(4-oxoquinazolin-3-yl)-N-phenylpropanamide

InChI

InChI=1S/C17H15N3O2/c21-16(19-13-6-2-1-3-7-13)10-11-20-12-18-15-9-5-4-8-14(15)17(20)22/h1-9,12H,10-11H2,(H,19,21)

InChI-Schlüssel

RFZJCSFBXYTFLH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Kanonische SMILES

C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.